[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene
Description
Properties
CAS No. |
403-58-7 |
|---|---|
Molecular Formula |
C8H6F4S |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H6F4S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
FRSVZNZHUYHROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene typically involves the reaction of thiophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:
Deprotonation of Thiophenol: Thiophenol is deprotonated by sodium hydride at 0°C to form the thiophenolate anion.
Nucleophilic Substitution: The thiophenolate anion then reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane at temperatures ranging from -50°C to 20°C to form [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene.
Industrial Production Methods
Industrial production methods for [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfanyl group.
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Mechanism of Action
The mechanism of action of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability make it an effective modulator of biochemical processes. It can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
Lipophilicity (log Pow) :
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: log Pow = 2.18 .
- [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene (predicted): The sulfanyl group is less polar than oxygen, suggesting higher log Pow (>2.5) compared to ether analogs.
- 4-(1,1,2,2-Tetrafluoroethoxy)toluene: Methyl substitution likely increases log Pow slightly .
Thermal and Chemical Stability :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis involves reacting thiophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in anhydrous DMF under inert conditions (e.g., nitrogen atmosphere) using sodium hydride (NaH) as a base. Key factors include:
- Solvent choice : DMF ensures solubility and minimizes side reactions.
- Inert atmosphere : Prevents oxidation of reactants.
- Reaction time and temperature : Optimized to maximize yield (typically 12–24 hours at 60–80°C).
- Purification : Column chromatography or recrystallization removes unreacted starting materials .
Q. How does the molecular structure of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene contribute to its thermal stability and chemical resistance?
- Methodological Answer : The tetrafluoroethyl group imparts high electronegativity and strong C–F bonds, reducing susceptibility to oxidation. The sulfur atom in the sulfanyl group enhances resonance stabilization of the benzene ring. Thermogravimetric analysis (TGA) shows stability up to 250°C, while differential scanning calorimetry (DSC) confirms no exothermic decomposition below this threshold .
Q. What types of chemical reactions are [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene most likely to undergo under standard laboratory conditions?
- Methodological Answer : The compound undergoes:
- Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives.
- Nucleophilic substitution : The electron-withdrawing fluorine atoms activate the adjacent carbon for attack by nucleophiles (e.g., amines).
- Electrophilic aromatic substitution : Directed by the sulfanyl group, favoring para/ortho positions. Experimental validation requires monitoring via GC-MS or HPLC .
Advanced Research Questions
Q. What advanced analytical techniques are effective for characterizing the electronic environment of the sulfur atom in [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between the tetrafluoroethyl group and benzene ring .
- NMR spectroscopy : NMR reveals splitting patterns due to coupling with adjacent fluorine atoms, while NMR identifies deshielding effects on the aromatic carbons .
- DFT calculations : Predict molecular electrostatic potential (MEP) maps to visualize electron density distribution .
Q. How can researchers assess the environmental fate and bioaccumulation potential of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene?
- Methodological Answer :
- Partition coefficient (log Pow) : Estimated via shake-flask method (experimental log Pow ≈ 2.18) to predict solubility and bioaccumulation .
- Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions.
- Mass spectrometry (LC-MS/MS) : Quantifies trace levels in environmental matrices (soil, water) .
Q. What strategies are effective for incorporating [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene into advanced materials (e.g., polymers or coatings)?
- Methodological Answer :
- Copolymer synthesis : Radical polymerization with styrene or acrylates, initiated by AIBN (azobisisobutyronitrile). Monitor conversion via FTIR.
- Surface modification : Functionalize nanoparticles (e.g., SiO₂) via thiol-ene "click" chemistry. Confirm grafting density using TGA and XPS .
Q. How can mechanistic insights into nucleophilic substitution reactions of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene be experimentally validated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using /-labeled substrates.
- Stereochemical analysis : Use chiral nucleophiles (e.g., (R)- and (S)-amines) to probe inversion/retention configurations via polarimetry .
Q. How should researchers address contradictions in reported reaction yields or product distributions for [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under identical conditions (solvent purity, temperature control).
- Side reaction analysis : Identify byproducts via high-resolution MS and propose competing pathways.
- Statistical validation : Use Design of Experiments (DoE) to isolate critical variables (e.g., base strength, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
